An In-depth Technical Guide to 2(1H)-Pyrazinone, 5,6-diethyl-: Chemical Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 2(1H)-Pyrazinone, 5,6-diethyl-: Chemical Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of 2(1H)-Pyrazinone, 5,6-diethyl-, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is limited in publicly available literature, this document synthesizes information from closely related analogs and established principles of heterocyclic chemistry to provide a robust predictive profile. We will delve into its core chemical properties, plausible synthetic routes, expected spectroscopic characteristics, and potential biological activities, offering a valuable resource for researchers exploring the landscape of pyrazinone chemistry.
Introduction to the 2(1H)-Pyrazinone Scaffold
The 2(1H)-pyrazinone ring system is a six-membered aromatic heterocycle containing two nitrogen atoms. This scaffold is a key structural motif in a variety of natural products and synthetically derived molecules exhibiting a wide range of biological activities.[1][2] The presence of both hydrogen bond donors and acceptors, coupled with the ability to introduce diverse substituents at various positions on the ring, makes the pyrazinone core an attractive starting point for the design of novel therapeutic agents.[3]
Core Chemical and Physical Properties of 2(1H)-Pyrazinone, 5,6-diethyl-
Table 1: Predicted Physicochemical Properties of 2(1H)-Pyrazinone, 5,6-diethyl-
| Property | Predicted Value/Characteristic | Rationale/Comparison with Analogs |
| Molecular Formula | C8H12N2O | Based on the chemical structure. |
| Molecular Weight | 152.19 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white crystalline solid. | Based on the appearance of similar pyrazinone compounds.[4] |
| Melting Point (°C) | Estimated in the range of 100-150 °C. | The parent 2(1H)-pyrazinone has a melting point of 181-185 °C.[5] Alkyl substitution generally lowers the melting point compared to the unsubstituted parent compound. For example, 5,6-diphenyl-2(1H)-pyrazinone has a melting point of 225-227 °C, indicating that aromatic substitution significantly increases the melting point. |
| Boiling Point (°C) | Estimated to be > 250 °C. | Extrapolated from the boiling points of other pyrazine derivatives.[6] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO. | The pyrazinone core provides some polarity, while the diethyl groups increase lipophilicity. |
| pKa | The N-H proton is weakly acidic, while the ring nitrogens are weakly basic. | The amide proton can be deprotonated under strong basic conditions. The ring nitrogens are less basic than those in pyrazine due to the electron-withdrawing effect of the carbonyl group. |
Synthesis of 5,6-diethyl-2(1H)-pyrazinone: A Plausible Synthetic Approach
Several synthetic strategies have been developed for the construction of the 2(1H)-pyrazinone ring.[7][8][9] One of the most direct and versatile methods involves the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.[8]
Proposed Synthetic Pathway
A plausible and efficient route to 5,6-diethyl-2(1H)-pyrazinone involves the condensation of 2-aminobutanamide with 3,4-hexanedione.
Caption: Proposed synthesis of 5,6-diethyl-2(1H)-pyrazinone.
Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on established methods for similar pyrazinone syntheses.[8] Optimization of reaction conditions would be necessary.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobutanamide (1.0 equivalent) in a suitable solvent such as absolute ethanol.
-
Addition of Dicarbonyl: To the stirred solution, add 3,4-hexanedione (1.0-1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).
Causality behind Experimental Choices:
-
Solvent: Ethanol is a common solvent for this type of condensation as it is relatively polar to dissolve the reactants and has a suitable boiling point for reflux.
-
Stoichiometry: A slight excess of the dicarbonyl compound can be used to ensure complete consumption of the amino amide.
-
Monitoring: TLC is a crucial technique to track the disappearance of starting materials and the appearance of the product, allowing for determination of the optimal reaction time.
-
Purification: Recrystallization is a simple and effective method for purifying solid products, while column chromatography offers a more rigorous purification for removing closely related impurities.
Spectroscopic Characterization (Predicted)
The following sections detail the expected spectroscopic data for 2(1H)-Pyrazinone, 5,6-diethyl-, based on the analysis of structurally similar compounds.
1H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the ethyl groups and the lone proton on the pyrazinone ring.
Table 2: Predicted 1H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| CH (ring) | 6.5 - 7.0 | s | - | The vinylic proton on the pyrazinone ring is expected to appear as a singlet in this region. |
| CH2 (C5-ethyl) | 2.5 - 2.8 | q | ~7.5 | The methylene protons of the ethyl group at C5 are adjacent to a methyl group. |
| CH3 (C5-ethyl) | 1.1 - 1.3 | t | ~7.5 | The methyl protons of the ethyl group at C5 are split by the adjacent methylene protons. |
| CH2 (C6-ethyl) | 2.4 - 2.7 | q | ~7.5 | The methylene protons of the ethyl group at C6 are adjacent to a methyl group. |
| CH3 (C6-ethyl) | 1.0 - 1.2 | t | ~7.5 | The methyl protons of the ethyl group at C6 are split by the adjacent methylene protons. |
| NH | 10.0 - 12.0 | br s | - | The amide proton is typically a broad singlet and its chemical shift can be solvent-dependent. |
Chemical shifts are referenced to TMS (0 ppm) and are predicted for a CDCl3 or DMSO-d6 solution. The exact chemical shifts can vary based on solvent and concentration.[10]
13C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
Table 3: Predicted 13C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | 155 - 165 | The carbonyl carbon of the amide is expected in this region. |
| C5 | 145 - 155 | The sp2 carbon bearing the ethyl group. |
| C6 | 140 - 150 | The sp2 carbon bearing the ethyl group. |
| C3 | 120 - 130 | The sp2 carbon of the pyrazinone ring. |
| CH2 (C5-ethyl) | 20 - 25 | The methylene carbon of the ethyl group. |
| CH3 (C5-ethyl) | 10 - 15 | The methyl carbon of the ethyl group. |
| CH2 (C6-ethyl) | 18 - 23 | The methylene carbon of the ethyl group. |
| CH3 (C6-ethyl) | 9 - 14 | The methyl carbon of the ethyl group. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted IR Absorption Frequencies
| Functional Group | Predicted Absorption Range (cm-1) | Intensity |
| N-H stretch | 3200 - 3400 | Medium, broad |
| C-H stretch (sp3) | 2850 - 3000 | Medium |
| C=O stretch (amide) | 1650 - 1680 | Strong |
| C=C and C=N stretch | 1500 - 1600 | Medium |
The broadness of the N-H stretch is due to hydrogen bonding.[11][12][13]
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion (M+): m/z = 152
-
Key Fragmentation Patterns: The fragmentation of alkylpyrazines can be complex.[14] For 5,6-diethyl-2(1H)-pyrazinone, characteristic fragmentation would likely involve the loss of the ethyl groups (loss of 29 Da for C2H5) and potentially the loss of CO (28 Da) from the pyrazinone ring. The exact fragmentation pattern would need to be determined experimentally.
Potential Biological Activities and Applications
While no specific biological activities have been reported for 2(1H)-Pyrazinone, 5,6-diethyl-, the broader class of pyrazinone derivatives has shown significant promise in various therapeutic areas.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of pyrazinone derivatives against various cancer cell lines.[3][15] The mechanism of action often involves the inhibition of protein kinases, which are crucial for cancer cell growth and proliferation.[3] The planar pyrazinone ring can act as a scaffold for designing ATP-competitive kinase inhibitors. The ethyl groups on the 5 and 6 positions of the target molecule could potentially enhance its lipophilicity, which may influence its cell permeability and interaction with hydrophobic pockets of target proteins.
Antimicrobial and Other Activities
Pyrazinone derivatives have also been investigated for their antimicrobial, anti-inflammatory, and antiviral activities.[16] The specific nature and potency of these activities are highly dependent on the substitution pattern around the pyrazinone core.
Analytical Methodologies
For the analysis and characterization of 2(1H)-Pyrazinone, 5,6-diethyl-, standard analytical techniques would be employed.
Chromatographic Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of the compound, GC-MS would be a suitable method for its separation and identification, particularly in complex mixtures.[1][6][17][18] The mass spectrum obtained from GC-MS would be crucial for structural confirmation.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column could be used for the purification and quantification of the compound.[19][20][21] A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol would likely be effective.
Caption: A typical workflow for HPLC analysis.
Conclusion and Future Directions
2(1H)-Pyrazinone, 5,6-diethyl- represents an interesting, yet underexplored, member of the pyrazinone family. Based on the chemistry of related compounds, it is readily accessible through established synthetic routes. Its predicted chemical and physical properties suggest a stable, crystalline compound with potential for further chemical modification. The rich biological activity profile of the pyrazinone scaffold warrants the investigation of 5,6-diethyl-2(1H)-pyrazinone and its derivatives in various biological assays, particularly in the context of anticancer drug discovery. Future research should focus on the definitive synthesis and characterization of this compound to validate the predicted properties and to fully explore its therapeutic potential.
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